4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 1110717-62-8, is a chemical with a molecular weight of 390.84 . Its IUPAC name is 4-{4-[(5-chloro-2-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of this compound is C15H19ClN2O6S . The InChI Code is 1S/C15H19ClN2O6S/c1-24-12-3-2-11(16)10-13(12)25(22,23)18-8-6-17(7-9-18)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The molecular weight is 390.84 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of new compounds with potential antimicrobial activities. For instance, Patel et al. (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles with considerable antibacterial activity, showcasing the chemical's application in creating new antimicrobials (Patel & Agravat, 2009).
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, revealing moderate to good antimicrobial activities against test microorganisms, indicating its utility in developing new therapeutic agents (Bektaş et al., 2007).
Antiproliferative Activity
- El-Sawy et al. (2013) prepared derivatives showing moderate DPPH radical-scavenging activity and significant antiproliferative activity against cancer cell lines, suggesting the compound's application in cancer research (El-Sawy et al., 2013).
Drug Discovery and Development
- Abbasi et al. (2018) synthesized 2-furoic piperazide derivatives showing promising inhibitory activities against enzymes relevant to type 2 diabetes and Alzheimer's disease, highlighting the compound's potential in drug discovery for these conditions (Abbasi et al., 2018).
Structural and Mechanistic Studies
- Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, offering insights into the molecular structure and reactivity of these compounds, aiding in the design of new molecules with enhanced properties (Kumara et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
For example, some benzisothiazole derivatives undergo b-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .
Pharmacokinetics
The compound’s molecular weight (39084) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
For example, some piperazine derivatives have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Properties
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O6S/c1-24-12-3-2-11(16)10-13(12)25(22,23)18-8-6-17(7-9-18)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVOPMVZPSHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.